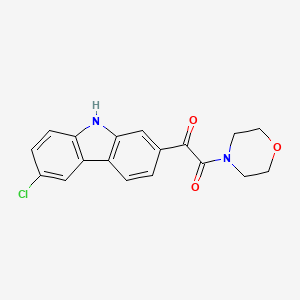
4-(1-Ethylquinolin-2(1H)-ylidene)-1-phenylbut-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1-Ethylquinolin-2(1H)-ylidene)-1-phenylbut-2-en-1-one is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Ethylquinolin-2(1H)-ylidene)-1-phenylbut-2-en-1-one typically involves the condensation of 1-ethylquinolin-2(1H)-one with a suitable aldehyde or ketone under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst, such as p-toluenesulfonic acid or sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is usually refluxed for several hours to ensure complete conversion of the starting materials .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the overall yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and microwave-assisted synthesis, can further enhance the efficiency and sustainability of the production process .
化学反応の分析
Types of Reactions
4-(1-Ethylquinolin-2(1H)-ylidene)-1-phenylbut-2-en-1-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Alkyl halides, aryl halides, and other nucleophiles.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
科学的研究の応用
4-(1-Ethylquinolin-2(1H)-ylidene)-1-phenylbut-2-en-1-one has several applications in scientific research, including:
作用機序
The mechanism of action of 4-(1-Ethylquinolin-2(1H)-ylidene)-1-phenylbut-2-en-1-one involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to a range of biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
類似化合物との比較
Similar Compounds
1-Methylquinolin-2(1H)-one: A quinoline derivative with similar structural features but different biological activities.
4-Methylquinolin-2(1H)-one: Another quinoline derivative with distinct chemical properties and applications.
3,4-Dihydroxy-1-Methylquinolin-2(1H)-one: Known for its unique hydroxyl groups and potential therapeutic uses.
Uniqueness
4-(1-Ethylquinolin-2(1H)-ylidene)-1-phenylbut-2-en-1-one stands out due to its specific structural arrangement, which imparts unique chemical reactivity and biological activity.
特性
分子式 |
C21H19NO |
|---|---|
分子量 |
301.4 g/mol |
IUPAC名 |
(E,4E)-4-(1-ethylquinolin-2-ylidene)-1-phenylbut-2-en-1-one |
InChI |
InChI=1S/C21H19NO/c1-2-22-19(16-15-17-9-6-7-13-20(17)22)12-8-14-21(23)18-10-4-3-5-11-18/h3-16H,2H2,1H3/b14-8+,19-12+ |
InChIキー |
CRCANOZHUHILNH-VICMEDRSSA-N |
異性体SMILES |
CCN1/C(=C/C=C/C(=O)C2=CC=CC=C2)/C=CC3=CC=CC=C31 |
正規SMILES |
CCN1C(=CC=CC(=O)C2=CC=CC=C2)C=CC3=CC=CC=C31 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,4-Diethoxybenzo[d]oxazole](/img/structure/B12866923.png)









![2-(Furan-2-yl)-1H-benzo[d]imidazol-1-ol](/img/structure/B12867016.png)
![2-(Difluoromethyl)benzo[d]oxazole-4-carbonitrile](/img/structure/B12867018.png)


